molecular formula C10H8F4O2 B6346289 Ethyl 2-fluoro-6-(trifluoromethyl)benzoate CAS No. 773134-93-3

Ethyl 2-fluoro-6-(trifluoromethyl)benzoate

Cat. No.: B6346289
CAS No.: 773134-93-3
M. Wt: 236.16 g/mol
InChI Key: LCNXNRPQQLLALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-fluoro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F4O2. It is a fluorinated ester, characterized by the presence of both fluoro and trifluoromethyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-6-(trifluoromethyl)benzoate typically involves the esterification of 2-fluoro-6-(trifluoromethyl)benzoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, methoxy or tert-butoxy derivatives.

    Reduction: Ethyl 2-fluoro-6-(trifluoromethyl)benzyl alcohol.

    Oxidation: 2-fluoro-6-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 2-fluoro-6-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-6-(trifluoromethyl)benzoate is primarily related to its ability to interact with biological targets through its fluorinated groups. These interactions can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-6-(trifluoromethyl)benzoate
  • 2-fluoro-6-(trifluoromethyl)benzonitrile
  • 2-fluoro-6-(trifluoromethyl)benzaldehyde

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties compared to its analogs. The presence of both fluoro and trifluoromethyl groups enhances its potential for various applications, particularly in fields requiring high chemical stability and specific interactions with biological targets .

Properties

IUPAC Name

ethyl 2-fluoro-6-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-2-16-9(15)8-6(10(12,13)14)4-3-5-7(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNXNRPQQLLALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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